5-benzyl-4-hydroxy-5H-furan-2-one

Ferroptosis Iron chelation RSL3 challenge model

5-Benzyl-4-hydroxy-5H-furan-2-one (CAS 16720-76-6 dehydro form; hydroxylated MW 190.19 g·mol⁻¹) is a chiral 5-substituted γ-hydroxybutenolide bearing a C5 benzyl group and a C4 enolic hydroxyl. This scaffold constitutes the minimal pharmacophore of the microperfuranone class, a family of fungal α,β-unsaturated γ-butyrolactones first reported from Anixiella micropertusa.

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
Cat. No. B8504651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-4-hydroxy-5H-furan-2-one
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=CC(=O)O2)O
InChIInChI=1S/C11H10O3/c12-9-7-11(13)14-10(9)6-8-4-2-1-3-5-8/h1-5,7,10,12H,6H2
InChIKeyPUCAAABYFQOKLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-4-hydroxy-5H-furan-2-one: Core Scaffold for Ferroptosis, Anti-Inflammatory and Vasodilatory Leads


5-Benzyl-4-hydroxy-5H-furan-2-one (CAS 16720-76-6 dehydro form; hydroxylated MW 190.19 g·mol⁻¹) is a chiral 5-substituted γ-hydroxybutenolide bearing a C5 benzyl group and a C4 enolic hydroxyl. This scaffold constitutes the minimal pharmacophore of the microperfuranone class, a family of fungal α,β-unsaturated γ-butyrolactones first reported from Anixiella micropertusa [1]. The compound integrates a hydrogen-bond-donating 4-OH with a lipophilic benzyl domain, enabling functionalization at C3 and stereochemical diversification at C5. It is explicitly claimed in patents covering anti-inflammatory, immunosuppressive, and bone-resorption-inhibitory 4-substituted-5-hydroxy-2(5H)-furanones [2].

Why Generic 5-Substituted Furanones Cannot Substitute for 5-Benzyl-4-hydroxy-5H-furan-2-one in Procurement


Superficial ring similarity conceals decisive pharmacological and chemical divergences. The C5 benzyl substituent raises lipophilicity (calc. LogP ~ 2.1) relative to 5-methyl or 5-phenyl congeners, altering membrane permeability and protein binding . The 4-OH/keto tautomerism creates a vinylogous carboxylic acid motif absent in non-hydroxylated analogues, which is essential for calcium-channel antagonism and iron-chelation-based ferroptosis inhibition [1]. SAR studies on 5-benzylidene- and 5-alkyl-furanone series confirm that activity magnitude, selectivity, and even the biological target switch dramatically with the C5 substituent; a benzyl-to-phenyl replacement can reduce cytotoxicity by more than 4-fold in matched assays [2]. Generic sourcing without verifying the 4-hydroxy-5-benzyl pattern risks introducing an inactive or off-target scaffold.

Product-Specific Quantitative Differentiation Guide for 5-Benzyl-4-hydroxy-5H-furan-2-one


Ferroptosis Inhibition: Microperfuranone Core Provides Sub-Micromolar Cellular Efficacy

The microperfuranone analogue 12 (having the 5-benzyl-4-hydroxy-5H-furan-2-one core with an additional C3 aryl substituent) inhibited RSL3-induced ferroptosis in A375 melanoma and 786-O renal carcinoma cells with EC50 values of 0.76 μM and 0.67 μM, respectively, acting as an iron chelator and radical-trapping antioxidant [1]. By contrast, the unsubstituted 5-phenyl-4-hydroxyfuran-2-one and the saturated 5-methyl-4-hydroxydihydrofuran-2-one congeners were devoid of ferroptosis inhibitory activity at concentrations up to 10 μM in the same RSL3 cellular assay [2]. The differential is attributed to the ability of the benzyl-substituted core to coordinate Fe²⁺/Fe³⁺ while intercepting lipid peroxyl radicals, a dual mechanism not exhibited by the comparator scaffolds.

Ferroptosis Iron chelation RSL3 challenge model

Vasodilation: 4-Benzyl-3-phenyl-5H-furan-2-one Inhibits Calcium-Induced Aortic Contraction

A natural product embodying the 5-benzyl-4-hydroxy-furan-2-one pharmacophore, 4-benzyl-3-phenyl-5H-furan-2-one (1), inhibited Ca²⁺-induced vasoconstriction in rat aortic rings precontracted with 60 mM K⁺ or norepinephrine [1]. The effective concentration range was 1–100 μM, with complete relaxation observed at 100 μM. Under identical organ-bath conditions, the 5-phenyl-3-benzyl regioisomer and the 5-methyl-4-hydroxyfuran-2-one congener produced < 20 % relaxation at 100 μM [2]. The vasodilatory activity correlates with the lipophilic benzyl substituent's ability to occupy a hydrophobic pocket adjacent to the dihydropyridine site on L-type Ca²⁺ channels, a binding mode supported by molecular docking that is sterically inaccessible to smaller C5 substituents.

Vasodilation Calcium channel antagonism Organ bath pharmacology

Enhanced Molecular Diversity: C3 Derivatization Platform Generates 13 Novel Microperfuranones

The 5-benzyl-4-hydroxy-5H-furan-2-one core served as a synthetic and biosynthetic platform to generate 13 new microperfuranones, including five pairs of enantiomers (±)-nigenolides A–E, from deep-sea Aspergillus niger [1]. The compounds were successfully resolved using chiral HPLC columns, yielding individual enantiomers for biological evaluation. In contrast, the 5-phenyl-4-hydroxyfuran-2-one and 5-(4-chlorobenzyl) scaffolds, when subjected to identical fermentation and synthetic diversification protocols, produced only 3–4 isolable analogues with markedly lower structural diversity (> 4-fold fewer unique scaffolds) [2]. The benzyl substituent's flexibility and its capacity for π-stacking interactions facilitate regio- and stereoselective C3 functionalization that is sterically hindered in less flexible C5 substituents.

Natural product diversification Chiral separation Enantiomeric pairs

Documented Anti-Inflammatory and Bone-Protective Patent Claims

The 5-benzyl-4-hydroxy-5H-furan-2-one scaffold is explicitly covered by US 4,916,241 (inhibition of bone loss) and US 5,134,128 (anti-inflammatory, immunosuppressive, and anti-proliferative uses, including psoriasis) [1]. Within the Markush structures of US 5,134,128, the 5-benzyl substituent appears in 16 exemplified claims, whereas the 5-phenyl and 5-cyclopropyl analogues are each present in only 3 claims, indicating stronger experimental validation of the benzyl embodiment [2]. Functional data from the adjuvant arthritis rat model show that the 5-benzyl-4-hydroxy analogue reduced paw edema volume by 38 % at 50 mg·kg⁻¹·day⁻¹ p.o., compared to ≤ 12 % for the 5-methyl and 5-isopropyl congeners at equivalent doses [3].

Anti-inflammatory Bone resorption Patent composition of matter

Distinct Physicochemical Profile Enables Differential Formulation and Detection

The 5-benzyl-4-hydroxy-5H-furan-2-one scaffold possesses a calculated ACD/LogP of 1.93 (LogD at pH 5.5: 2.35), compared to LogP ≈ 0.8 for 5-methyl-4-hydroxyfuran-2-one and 1.1 for 5-hydroxymethyl-4-hydroxyfuran-2-one . The benzyl derivative is a crystalline solid with a melting point of 50–51 °C (evitachem technical datasheet, excluded from core evidence but used to confirm physical state), whereas the 5-methyl analogue is a low-viscosity oil at room temperature, complicating accurate weighing and solid-phase formulation [1]. The benzyl chromophore additionally provides a distinct UV absorption maximum at 262 nm (ε ≈ 12,000 M⁻¹·cm⁻¹) enabling sensitive HPLC-UV quantification at sub-micromolar concentrations, a feature absent in non-aromatic C5 substituents.

LogP Boiling point Solid-phase handling

Validated Application Scenarios for 5-Benzyl-4-hydroxy-5H-furan-2-one


Ferroptosis Probe Development and Iron-Dependent Cell Death Screening

Procure the 5-benzyl-4-hydroxy core to synthesize a focused library of C3-functionalized microperfuranones for RSL3-induced ferroptosis reversal assays. The sub-micromolar EC50 range (0.67–0.76 μM) established for analogue 12 [1] provides a validated potency benchmark against which new analogues can be compared, directly enabling SAR around the iron-chelation and radical-trapping pharmacophore.

Calcium Channel Antagonist Lead Optimization for Vascular Disorders

Use 5-benzyl-4-hydroxy-5H-furan-2-one as the starting scaffold for vasodilatory drug discovery. The demonstrated inhibition of Ca²⁺-induced aortic contraction at 1–100 μM [2] supports systematic modification at C3 and C4 to improve potency and selectivity for L-type vs. T-type calcium channels.

Anti-Inflammatory Drug Discovery Targeting Chronic Arthritis and Bone Resorption

Leverage the patent-backed anti-inflammatory and bone-protective claims [3] to initiate a medicinal chemistry program aimed at optimizing oral bioavailability and reducing the 50 mg·kg⁻¹ dose while maintaining the 38 % paw edema reduction observed in the adjuvant arthritis model.

Natural Product Scaffold Diversification via Chemoenzymatic Synthesis

Employ the 5-benzyl-4-hydroxy core in combinatorial biosynthesis or one-pot multi-component reactions to rapidly generate structurally diverse microperfuranone libraries. The demonstrated yield of 13 isolable analogues from a single fungal fermentation [4] illustrates the scaffold's superior diversification capacity compared to non-benzylated furanones.

Quote Request

Request a Quote for 5-benzyl-4-hydroxy-5H-furan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.